(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone
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Overview
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications
PET Imaging Agent in Parkinson's Disease
The compound was involved in the synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) imaging agent for studying LRRK2 enzyme activity in Parkinson's disease. This tracer was developed through a multi-step synthesis process and demonstrated high radiochemical yield and purity, indicating its potential for neuroimaging applications (Wang et al., 2017).
Antitumor Evaluation and Molecular Docking
A series of new morpholinylchalcones, including variants of the compound, were synthesized and evaluated for their antitumor activity. The compounds showed significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Computational studies supported these biological activity results, highlighting the compound's potential in cancer therapy (Muhammad et al., 2017).
Development of Precipitation-resistant Formulations
The compound was used in the development of a formulation to increase the in vivo exposure of a poorly water-soluble compound intended for arrhythmia treatment. This research focused on preventing precipitation of the compound after dilution, leading to higher plasma concentrations and improved dose proportionality in various species (Burton et al., 2012).
Mechanism of Action
Target of Action
The primary targets of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in bronchodilation and non-steroidal anti-inflammatory effects, making it effective for the treatment of chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by Ohtuvayre affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production .
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .
Result of Action
The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By providing both bronchodilation and anti-inflammatory effects, it can help reduce breathlessness and persistent coughing, improving the quality of life for COPD patients .
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONPEQOTZUHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.